molecular formula C20H22N2O B14599061 Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- CAS No. 61077-91-6

Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-

Cat. No.: B14599061
CAS No.: 61077-91-6
M. Wt: 306.4 g/mol
InChI Key: NYLPZZFHOVRVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is an organic compound with the molecular formula C14H19NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 3-methylphenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- typically involves the reaction of cyclohexanecarboxylic acid with aniline derivatives under specific conditions. One common method includes:

    Cyclohexanecarboxylic Acid Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride.

    Amide Formation: The acyl chloride is then reacted with aniline derivatives (such as 3-methylaniline) in the presence of a base like triethylamine (TEA) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler derivative without the imino and phenyl substitutions.

    N-Phenylcyclohexanecarboxamide: Lacks the 3-methylphenyl group.

    2-[(3-Methylphenyl)imino]cyclohexanecarboxamide: Lacks the N-phenyl substitution.

Uniqueness

Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61077-91-6

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-(3-methylphenyl)imino-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C20H22N2O/c1-15-8-7-11-17(14-15)21-19-13-6-5-12-18(19)20(23)22-16-9-3-2-4-10-16/h2-4,7-11,14,18H,5-6,12-13H2,1H3,(H,22,23)

InChI Key

NYLPZZFHOVRVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2CCCCC2C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.